molecular formula C20H23N3O2 B3004165 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1206994-25-3

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B3004165
CAS No.: 1206994-25-3
M. Wt: 337.423
InChI Key: FAKVWWKKPLPOIZ-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a urea derivative featuring a dimethylamino-furan-ethyl moiety and a naphthalen-1-ylmethyl group. Urea-based compounds are widely studied for their biological and catalytic properties due to their hydrogen-bonding capabilities and structural versatility.

Properties

IUPAC Name

1-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-23(2)18(19-11-6-12-25-19)14-22-20(24)21-13-16-9-5-8-15-7-3-4-10-17(15)16/h3-12,18H,13-14H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKVWWKKPLPOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)NCC1=CC=CC2=CC=CC=C21)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from diverse research studies.

Synthesis

The synthesis of 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea typically involves the reaction of dimethylaminomethyl furan derivatives with naphthalenes, followed by urea formation. The exact synthetic pathway can vary, but it generally includes:

  • Preparation of the furan derivative : Dimethylaminomethyl furan is synthesized through the reaction of furfural with dimethylamine.
  • Formation of the urea : The resultant furan derivative is then reacted with naphthalen-1-ylmethyl isocyanate to yield the final product.

Antimicrobial Activity

Research has indicated that compounds similar to 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea exhibit significant antimicrobial properties. For instance, studies on related urea derivatives have shown effectiveness against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Mode of Action
Escherichia coli<0.1 mg/LBactericidal
Salmonella typhi<0.1 mg/LBactericidal
Staphylococcus aureus<1.0 mg/LBactericidal
Bacillus subtilisNo activity detected-

These findings suggest that 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea could possess a broad spectrum of antimicrobial activity, making it a candidate for further development in medicinal chemistry .

Anticancer Activity

Preliminary studies have also suggested potential anticancer properties for this compound. The mechanism may involve the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest. For example, derivatives similar to this compound have been shown to inhibit proliferation in human cancer cell lines such as breast and prostate cancer cells.

Case Studies

  • Case Study 1 : A study evaluated the effects of a structurally related compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent decrease in cell viability, suggesting that the compound induces apoptosis.
  • Case Study 2 : Another investigation focused on the antimicrobial effects against multi-drug resistant strains of bacteria. The compound showed significant activity against these strains, highlighting its potential as an alternative therapeutic agent in treating resistant infections.

Comparison with Similar Compounds

N12 (1-naphthalen-1-yl-3-(2-oxopyrrolidin-1-yl)urea)

  • Structure : Urea with naphthalene and pyrrolidone groups.
  • Properties : Melting point 132–134°C; synthesized via naphthyl isocyanate reaction. The pyrrolidone ring introduces polarity .

1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea

  • Structure : Urea with methoxyphenyl and naphthalene substituents.
  • Properties: Methoxy group improves solubility relative to alkylamino groups. Used as a reference standard in pharmacological studies .

Thiourea Analogs

1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea

  • Structure: Thiourea with dimethylamino-diphenylethyl and naphthalene groups.
  • Properties : Thioureas exhibit stronger hydrogen-bond acceptor capacity than ureas, influencing enzyme inhibition. Stored at 0–6°C due to instability .
  • Comparison : The target compound’s urea core may offer weaker binding but greater metabolic stability compared to thioureas.

Naphthofuran Derivatives

Ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate (Compound 3)

  • Structure: Naphthofuran with nitro and acetyl amino groups.
  • Properties : Synthesized via condensation reactions; exhibits antimicrobial activity. Nitro groups enhance electrophilicity for nucleophilic targeting .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight Melting Point (°C) Key Properties/Applications Evidence ID
Target Compound Dimethylamino-furan-ethyl, naphthalenylmethyl Not reported Not reported Hypothetical kinase modulation -
M64 HCl Pyridine, morpholino-CF₃-phenyl ~453 Not reported FAK activator; water-soluble
N12 Naphthalene, pyrrolidone ~296 132–134 Synthesized via isocyanate route
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea Methoxyphenyl, naphthalene ~318 Not reported Reference standard
1-[(1R,2R)-...]thiourea () Dimethylamino-diphenylethyl, naphthalene 453.64 Not reported Chiral thiourea; unstable at RT
Compound 3 () Naphthofuran, nitro, acetyl amino ~356 Not reported Antimicrobial activity

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